N1-(1-Phenylethyl)-1,3-propanediamine

Descripción

Significance of Diamine Scaffolds in Modern Chemical Synthesis and Catalysis

Diamine scaffolds, organic compounds featuring two amine functional groups, are of paramount importance in modern chemical synthesis and catalysis. Their utility stems from their ability to act as bidentate ligands, forming stable complexes with a wide array of metal centers. This coordination is fundamental to the construction of catalysts that are not only highly active but also capable of inducing stereoselectivity in chemical transformations. Chiral diamines, in particular, are indispensable in asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer products, which is of critical importance in the pharmaceutical and agrochemical industries.

The 1,2- and 1,3-diamine motifs are prevalent in numerous natural products and pharmaceuticals, underscoring their biological relevance. nih.gov In the laboratory, these structures are leveraged as chiral auxiliaries and organocatalysts. mdpi.com The strategic placement of substituents on the diamine backbone allows for the fine-tuning of the steric and electronic environment around a catalytic center, thereby influencing the stereochemical outcome of a reaction. The development of novel diamine ligands continues to be a vibrant area of research, aimed at achieving higher efficiency, selectivity, and broader applicability in synthetic methodologies.

Overview of N1-(1-Phenylethyl)-1,3-propanediamine in Contemporary Chemical Research

This compound is a chiral diamine that incorporates a 1-phenylethyl group, a common source of chirality in asymmetric synthesis, and a flexible 1,3-propanediamine backbone. While extensive, detailed research focusing solely on this specific compound is not widely available in peer-reviewed literature, its structural components suggest significant potential as a chiral ligand or organocatalyst.

Academic interest in closely related structures provides a strong indication of the potential applications of this compound. For instance, research into more complex derivatives, such as (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine, highlights the utility of the N-(1-phenylethyl)propane-1,3-diamine scaffold in asymmetric synthesis. mdpi.com The synthesis of such derivatives often involves methodologies like the aza-Michael addition of chiral lithium amides to α,β-unsaturated esters, followed by reduction. mdpi.com The characterization of these complex diamines is typically achieved through techniques such as NMR spectroscopy and mass spectrometry. mdpi.com

Rationale and Scope of Research within Academic Chemical Disciplines

The primary rationale for investigating compounds like this compound within academic chemical disciplines is the perpetual need for new and efficient chiral ligands and catalysts. The 1,3-diamine structure allows for the formation of a six-membered chelate ring with a metal center, which can adopt a stable chair-like conformation, influencing the stereochemical environment of the catalytic pocket.

The scope of research into such chiral 1,3-diamines encompasses several key areas:

Synthesis: Developing efficient and stereoselective synthetic routes to access enantiomerically pure N-substituted 1,3-propanediamines.

Coordination Chemistry: Studying the coordination behavior of these diamines with various transition metals to understand the structure and stability of the resulting complexes.

Catalysis: Evaluating the performance of these metal complexes or the diamines themselves as organocatalysts in a range of asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

Mechanistic Studies: Investigating the reaction mechanisms to elucidate the role of the diamine ligand in the stereodetermining step of the catalytic cycle.

The exploration of this compound and its analogues is driven by the prospect of discovering novel catalysts that offer improved performance over existing systems in terms of enantioselectivity, turnover number, and substrate scope.

Properties of Representative Diamine Compounds

To provide a comparative context, the following interactive table summarizes the physical and chemical properties of 1,3-propanediamine and some of its N-substituted derivatives that are commercially available and have been subjects of academic research.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| 1,3-Propanediamine | 109-76-2 | C₃H₁₀N₂ | 74.12 | 139-141 | 0.888 |

| N-Methyl-1,3-propanediamine | 6291-84-5 | C₄H₁₂N₂ | 88.15 | 139-141 | 0.844 |

| N,N-Dimethyl-1,3-propanediamine | 109-55-7 | C₅H₁₄N₂ | 102.18 | 133-135 | 0.813 |

| N,N-Diethyl-1,3-propanediamine | 104-78-9 | C₇H₁₈N₂ | 130.23 | 169-171 | 0.824 |

| This compound | 52198-66-0 | C₁₁H₁₈N₂ | 178.27 | Not available | Not available |

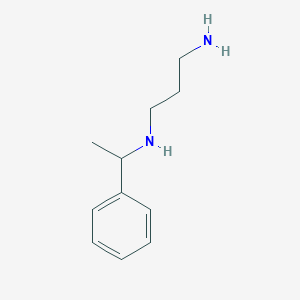

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N'-(1-phenylethyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-10(13-9-5-8-12)11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,8-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQONXAAXIFYYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512552 | |

| Record name | N~1~-(1-Phenylethyl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52198-66-0 | |

| Record name | N1-(1-Phenylethyl)-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52198-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-(1-Phenylethyl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Investigations of N1 1 Phenylethyl 1,3 Propanediamine

Origin and Nature of Chirality in N1-(1-Phenylethyl)-1,3-propanediamine

The chirality of this compound originates from the presence of a stereocenter, also known as a chiral center, within its molecular structure. Specifically, this center is the carbon atom of the ethyl group that is bonded to the phenyl ring.

This carbon atom is designated as chiral because it is attached to four different substituent groups:

A phenyl group (-C₆H₅)

A methyl group (-CH₃)

A hydrogen atom (-H)

The 1,3-propanediamine group (-NH-(CH₂)₃-NH₂)

The tetrahedral arrangement of these four distinct groups around the central carbon atom means that the molecule cannot be superimposed on its mirror image. This non-superimposability gives rise to two stereoisomers known as enantiomers. These enantiomers are distinct molecules that are mirror images of each other, much like a left and right hand.

| Chiral Center and Substituents |

| Chiral Carbon |

| Substituent 1 |

| Substituent 2 |

| Substituent 3 |

| Substituent 4 |

Determination of Absolute Configuration (R/S Nomenclature)

The absolute configuration of the chiral center in each enantiomer of this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org This system provides an unambiguous description of the three-dimensional arrangement of the substituents, labeling the stereocenter as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left).

Assignment of Priorities: The groups attached to the chiral carbon are ranked based on the atomic number of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority.

-NH-(CH₂)₃-NH₂ : The nitrogen atom has the highest atomic number (7).

-C₆H₅ : The carbon atom of the phenyl ring is attached to other carbons.

-CH₃ : The carbon atom of the methyl group is attached to hydrogens.

-H : The hydrogen atom has the lowest atomic number (1).

To assign the configuration, the molecule is oriented so that the lowest-priority group (hydrogen) points away from the observer. The direction of the sequence from the highest priority group (1) to the second (2) to the third (3) is then determined. If the direction is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S. libretexts.org

Experimentally, the absolute configuration can be determined using several techniques:

X-ray Crystallography: This is a definitive method that can determine the precise three-dimensional arrangement of atoms in a crystalline sample. wikipedia.org

NMR Spectroscopy with Chiral Derivatizing Agents: The amine can be reacted with a chiral agent to form diastereomers, which will exhibit distinct signals in an NMR spectrum, allowing for the determination of the absolute configuration. frontiersin.org

Optical Rotation: While the direction of optical rotation [(+) or (-)] does not directly correlate to the R/S configuration, comparing the measured optical rotation of a sample to that of a known standard can confirm its absolute configuration. stackexchange.com

Conformational Analysis of the 1,3-Propanediamine Backbone and Substituent Effects

The 1,3-propanediamine backbone of the molecule is flexible due to the free rotation around its carbon-carbon single bonds. This flexibility allows the molecule to adopt various spatial arrangements, known as conformations. The presence of the bulky 1-phenylethyl substituent significantly influences which conformations are energetically favorable.

Computational studies on similar 1,3-diamine systems have shown that the molecule seeks to minimize steric hindrance. rti.org The large phenyl group will preferentially occupy positions that are furthest from the rest of the propanediamine chain to reduce repulsive interactions. The conformation of the molecule is also influenced by intramolecular hydrogen bonding possibilities and solvent effects. Studies on related N-substituted diamines have demonstrated that N-alkyl groups tend to adopt a pseudo-equatorial orientation to enhance stability. researchgate.net The orientation of the 1-phenylethyl group itself is a key factor, with rotation around the C-N bond leading to different rotamers with varying stabilities. rsc.org

| Factor | Influence on Conformation |

| Steric Hindrance | The bulky 1-phenylethyl group restricts rotation, favoring staggered conformations of the propane (B168953) backbone. |

| Substituent Size | The phenyl and methyl groups dictate the most stable orientation to minimize steric clash. |

| Intramolecular Forces | Potential for hydrogen bonding between the two amine groups can influence the folding of the backbone. |

| Solvent Effects | Polar solvents may stabilize more extended conformations, while nonpolar solvents might favor more compact, folded structures. |

Diastereomeric Considerations in this compound Derivatives

When a second chiral center is introduced into a derivative of this compound, the possibility of forming diastereomers arises. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.

For instance, in the synthesis of (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine, a derivative containing three chiral centers, the stereochemistry of the starting material, (R)-1-phenylethylamine, dictates the configuration of the newly formed stereocenter. mdpi.com This process is an example of asymmetric synthesis, where a chiral auxiliary directs the formation of a specific stereoisomer.

If we start with (R)-N1-(1-Phenylethyl)-1,3-propanediamine and introduce a new chiral center that can be either R or S, two diastereomers will be formed: (R,R) and (R,S).

| Starting Enantiomer | New Chiral Center | Resulting Diastereomers | Relationship |

| (R)-N1-(1-Phenylethyl)-1,3-propanediamine | R | (R,R)-Derivative | Diastereomer |

| (R)-N1-(1-Phenylethyl)-1,3-propanediamine | S | (R,S)-Derivative | Diastereomer |

Similarly, starting with the (S)-enantiomer would yield (S,R) and (S,S) diastereomers. The (R,S) and (S,R) products are enantiomers of each other, as are the (R,R) and (S,S) products. The study of the stereochemistry of diastereomeric N,N-bis(1-phenylethyl)acetamides, which are structurally related, shows that the different spatial arrangements in (R,R) and (R,S) isomers can be analyzed and identified using techniques like NMR spectroscopy. rsc.org

Coordination Chemistry and Ligand Design with N1 1 Phenylethyl 1,3 Propanediamine

Metal Ion Complexation Behavior of N1-(1-Phenylethyl)-1,3-propanediamine

This compound is a bidentate ligand, meaning it can bind to a metal ion through its two nitrogen atoms. The formation and stability of its metal complexes would be influenced by several factors.

Stoichiometry and Stability of Metal-N1-(1-Phenylethyl)-1,3-propanediamine Complexes

Without experimental data, the precise stoichiometry and stability constants for metal complexes of this compound cannot be provided. Generally, bidentate ligands like this can form complexes with varying metal-to-ligand ratios (e.g., 1:1, 1:2, 1:3) depending on the metal ion's coordination number and steric factors. The stability of these complexes is quantified by stability constants (K), with higher values indicating stronger metal-ligand bonds. For similar diamine ligands, the stability of their metal complexes often follows the Irving-Williams series.

Factors Influencing Complex Formation and Selectivity

Several factors would influence the formation and selectivity of metal complexes with this compound:

Nature of the Metal Ion: The size, charge, and electronic configuration of the metal ion play a crucial role.

Ligand Properties: The basicity of the nitrogen atoms and the steric bulk of the phenylethyl group would affect the ligand's ability to coordinate to a metal center.

Solvent: The polarity and coordinating ability of the solvent can impact complex formation.

pH: The pH of the solution affects the protonation state of the amine groups, which in turn influences their ability to bind to metal ions.

Temperature: Temperature can affect both the kinetics and thermodynamics of complex formation.

Chelation Modes and Coordination Geometries in this compound Complexes

As a bidentate ligand, this compound would form a chelate ring upon coordination to a metal ion. The flexible 1,3-propanediamine backbone allows for the formation of a six-membered chelate ring, which is generally stable. The coordination geometry around the metal center would depend on the metal ion and the number of coordinated ligands. Common geometries for transition metal complexes include octahedral, square planar, and tetrahedral.

Development of this compound as Chiral Ligands for Transition Metals

The presence of a chiral center in the 1-phenylethyl group makes this compound a chiral ligand. Such ligands are of significant interest in asymmetric catalysis, where they can transfer their chirality to the metal center, leading to the enantioselective synthesis of products. While the development of chiral ligands is a major area of research, specific studies detailing the application of this compound in this context are not widely reported.

Structure-Property Relationships in this compound Metal Complexes

The relationship between the structure of a metal complex and its properties (e.g., catalytic activity, magnetic properties, optical properties) is a fundamental aspect of coordination chemistry. For complexes of this compound, the chirality of the ligand and the resulting geometry of the metal complex would be expected to influence its properties. However, without specific structural and property data, a detailed analysis of these relationships is not possible.

Catalytic Applications of N1 1 Phenylethyl 1,3 Propanediamine and Its Complexes

N1-(1-Phenylethyl)-1,3-propanediamine as an Organocatalyst

Investigation of Catalytic Cycles and Intermediate Formation

The mechanism of action for chiral diamine organocatalysts typically involves the formation of key intermediates, such as enamines or iminium ions, which activate the substrate towards a stereoselective reaction. wikipedia.orgacs.org The investigation of these catalytic cycles and the characterization of intermediates are fundamental to understanding and optimizing the catalyst's performance. For this compound, there are no specific studies in the available literature that investigate its catalytic cycle or the formation of such intermediates in any particular reaction.

Metal-N1-(1-Phenylethyl)-1,3-propanediamine Complexes in Homogeneous Catalysis

Chiral diamines are frequently used as ligands that coordinate with transition metals like ruthenium, rhodium, and iridium to form catalysts for homogeneous catalysis, particularly for asymmetric hydrogenation and transfer hydrogenation reactions. google.comnih.gov The electronic and steric properties of the diamine ligand are critical for the activity and enantioselectivity of the resulting metal complex.

Enantioselective Catalytic Reactions

The development of ruthenium complexes bearing both a chiral diphosphine and a chiral diamine has been a significant advancement for the asymmetric hydrogenation of ketones and imines. google.com These catalytic systems often exhibit high efficiency and enantioselectivity. While there is extensive research on various chiral diamines in this context, specific examples of enantioselective reactions catalyzed by a metal complex of this compound are not described in the surveyed scientific papers.

Substrate Scope and Reaction Efficiency Studies

Determining the substrate scope and reaction efficiency is a critical part of evaluating a new catalyst. This involves testing the catalyst with a variety of substrates to understand its generality and limitations, and quantifying its performance in terms of yield and enantiomeric excess. Due to the lack of published research on the catalytic applications of this compound complexes, no data is available to assess their substrate scope or reaction efficiency.

Despite a comprehensive search for experimental data, specific spectroscopic characterization details for the chemical compound this compound are not available in the public domain. While the compound is listed by chemical suppliers, the detailed analytical data required to fulfill the article outline—including high-resolution NMR spectra, mass spectrometry fragmentation analysis, infrared functional group analysis, and UV-Vis electronic transitions—is not published in the accessible scientific literature or databases.

Information on structurally related but distinct molecules, such as other derivatives of 1,3-propanediamine or more complex molecules containing the phenylethyl group, cannot be used to generate a scientifically accurate article focusing solely on this compound as per the provided instructions.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time.

Crystallographic Analysis and Solid State Structure of N1 1 Phenylethyl 1,3 Propanediamine

Single-Crystal X-ray Diffraction of N1-(1-Phenylethyl)-1,3-propanediamine and its Derivatives

For instance, the synthesis and characterization of (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine, a more complex derivative, has been reported, with its structure confirmed by various spectroscopic methods, laying the groundwork for potential crystallographic analysis. mdpi.com The general methodology for such an analysis involves growing a single crystal of the compound, mounting it on a diffractometer, and exposing it to an X-ray beam. The resulting diffraction pattern is then used to solve the crystal structure.

The crystallographic data for a related compound, a piperidinium (B107235) ionic liquid, is presented in the table below to illustrate the type of information obtained from such studies.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234(2) |

| b (Å) | 16.9876(4) |

| c (Å) | 14.5678(3) |

| β (°) | 109.876(2) |

| Volume (ų) | 2354.56(9) |

| Z | 4 |

| R-factor (%) | 4.56 |

This data is for a representative piperidinium ionic liquid and serves as an example of typical crystallographic parameters.

Determination of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. These interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking, dictate the physical properties of the solid.

In the absence of a specific study on this compound, the crystal structure of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine provides a relevant model for the types of interactions that may occur. researchgate.net The presence of amine groups in this compound suggests that hydrogen bonding would be a dominant feature in its crystal packing. The N-H protons of the amine groups can act as hydrogen bond donors, while the lone pairs on the nitrogen atoms can act as acceptors. Furthermore, the phenyl group can participate in π-π stacking interactions, further stabilizing the crystal lattice.

Structural Elucidation of this compound Metal Complexes

This compound is an excellent ligand for the formation of metal complexes due to the presence of two nitrogen donor atoms. The coordination of this diamine to a metal center results in the formation of a six-membered chelate ring, which can adopt various conformations. The structural details of these metal complexes are crucial for understanding their reactivity and magnetic properties.

The coordination sphere of a metal complex refers to the central metal ion and the surrounding ligands. In complexes of this compound, the nitrogen atoms of the diamine ligand coordinate to the metal center. The geometry of the coordination sphere can vary depending on the metal ion and the presence of other ligands.

Studies on copper(II) complexes with related N,N'-bis(1-(pyridin-2-yl)ethylidene)propane-1,3-diamine ligands have shown that the copper ion is typically in a distorted square pyramidal or square planar environment. bohrium.com In a square pyramidal geometry, the four nitrogen atoms of the ligand and a fifth donor atom (e.g., from a solvent molecule or an anion) coordinate to the copper ion.

The table below presents typical bond lengths observed in a copper(II) complex with a propanediamine-based ligand.

| Bond | Bond Length (Å) |

| Cu-N1 | 2.015(3) |

| Cu-N2 | 2.021(3) |

| Cu-N(py)1 | 2.045(3) |

| Cu-N(py)2 | 2.038(3) |

| Cu-Br | 2.456(1) |

Data is for a representative copper(II) complex with a substituted propanediamine ligand. bohrium.com

The six-membered chelate ring formed upon coordination of 1,3-propanediamine ligands can adopt several conformations, with the most common being the chair, boat, and twist-boat forms. The preferred conformation is influenced by steric interactions between the substituents on the chelate ring and the other ligands in the coordination sphere.

Computational Chemistry and Theoretical Modeling of N1 1 Phenylethyl 1,3 Propanediamine

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods are used to determine the ground-state properties of N1-(1-Phenylethyl)-1,3-propanediamine by approximating the complex many-electron problem into a more manageable one based on the electron density. Functionals like B3LYP are commonly employed for their reliability in predicting molecular geometries and energies. nih.govnih.gov

Geometry Optimization and Energetic Analysis

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. nih.gov For this compound, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles to identify the lowest energy conformer.

This analysis provides critical data on the molecule's structural parameters. The resulting optimized geometry is essential for all subsequent calculations, including electronic structure and spectroscopic predictions.

Illustrative Optimized Geometric Parameters for this compound Note: This table contains typical, illustrative values for the types of bonds present in the molecule, as specific published data for this exact compound is scarce.

| Parameter | Bond Type | Typical Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | C-C (aromatic) | ~1.39 Å |

| C-C (aliphatic) | ~1.53 Å | |

| C-N | ~1.47 Å | |

| N-H | ~1.01 Å | |

| Bond Angles | C-C-C (aliphatic) | ~109.5° |

| C-N-C | ~112° | |

| H-N-H | ~107° |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. bhu.ac.in A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, the nitrogen lone pairs would significantly contribute to the HOMO, making these sites potential centers for nucleophilic attack or coordination to metal catalysts.

Illustrative Frontier Molecular Orbital Energies Note: These values are representative for similar organic molecules and serve for illustrative purposes.

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.8 eV | Electron-donating capacity (Nucleophilicity) |

| LUMO | +0.5 eV | Electron-accepting capacity (Electrophilicity) |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical stability and reactivity |

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum mechanics methods like DFT are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes, intermolecular interactions, and solvent effects.

For this compound, an MD simulation would reveal its conformational flexibility, showing how the propane (B168953) chain and phenylethyl group move and rotate in a solution. This is crucial for understanding how the molecule might bind to a catalytic active site or interact with other molecules. nih.govbiomolther.org Simulations could model the molecule in different solvents to see how the environment affects its preferred shape and the accessibility of its amine groups for reaction.

Prediction of Spectroscopic Parameters

Computational chemistry is widely used to predict spectroscopic data, which can be invaluable for interpreting experimental results and confirming molecular structures. researchgate.net DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. nih.govnih.gov

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. nrel.gov Similarly, by calculating the vibrational frequencies corresponding to different molecular motions, a theoretical IR spectrum can be produced. Comparing these predicted spectra with experimental data helps to validate both the experimental assignment and the computational model. github.io

Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data Note: This table illustrates the typical agreement between calculated and experimental data and does not represent actual published values for this molecule.

| Spectroscopic Data | Calculated Value | Typical Experimental Value |

|---|---|---|

| ¹³C NMR Shift (Aromatic C) | 125-145 ppm | 126-146 ppm |

| ¹H NMR Shift (N-H) | 1.5-3.0 ppm | 1.6-3.1 ppm |

| IR Frequency (N-H stretch) | 3350 cm⁻¹ | 3360 cm⁻¹ |

| IR Frequency (C-N stretch) | 1180 cm⁻¹ | 1190 cm⁻¹ |

Computational Studies on Reaction Mechanisms and Transition States in Catalysis

Given that chiral diamines are often used as ligands in asymmetric catalysis, computational methods are essential for understanding their role in reaction mechanisms. chemrxiv.orgmdpi.com DFT calculations can be used to map out the entire energy profile of a catalytic cycle involving this compound. mdpi.com

This involves identifying all intermediates and, crucially, the transition states that connect them. researchgate.net By calculating the activation energies (the energy barriers of the transition states), researchers can determine the rate-limiting step of the reaction and understand the origins of stereoselectivity. rsc.org For example, a study could model how the chiral phenylethyl group sterically directs an incoming reactant, leading to the preferential formation of one enantiomer over another. Such insights are vital for the rational design of more efficient and selective catalysts. bris.ac.uk

Lack of Publicly Available Research Data on the Reaction Mechanisms and Kinetic Studies of this compound

A thorough investigation of scientific literature and databases has revealed a significant gap in publicly available research concerning the specific reaction mechanisms, kinetic studies, and enantiocontrol mechanisms of the chemical compound this compound. Despite extensive searches for detailed information on its synthetic transformations and catalytic applications, no dedicated studies providing in-depth analysis of its reaction pathways, kinetic profiles, or the structural nature of its intermediates and transition states could be located.

Consequently, it is not possible to provide a detailed, evidence-based article that adheres to the specific outline requested, which includes:

Research on Reaction Mechanisms and Kinetic Studies Involving N1 1 Phenylethyl 1,3 Propanediamine

Role of Chiral Environment in Enantiocontrol Mechanisms

While general principles of asymmetric catalysis involving chiral diamines are well-established, the specific data and detailed research findings required to construct an article focused solely on N1-(1-Phenylethyl)-1,3-propanediamine are not present in the accessible scientific literature. The creation of data tables and a thorough discussion of research findings, as stipulated, is therefore unachievable.

Further research and publication in peer-reviewed scientific journals would be necessary to generate the specific knowledge required to address the detailed points of the proposed article.

Emerging Areas and Future Perspectives in N1 1 Phenylethyl 1,3 Propanediamine Research

Exploration of Novel Catalytic Systems and Applications

Chiral 1,3-diamines are recognized for their significant potential in organic chemistry, particularly as organocatalysts or chiral auxiliaries. researchgate.net The structural motif of N1-(1-phenylethyl)-1,3-propanediamine, featuring a chiral phenylethyl group, makes it an attractive candidate for applications in asymmetric catalysis. While specific catalytic applications for the parent compound are still an emerging area of research, the broader class of 1,3-diamines has been successfully employed in various catalytic transformations. researchgate.net

Researchers are designing and synthesizing 1,3-diamine-derived catalysts for use in asymmetric reactions, such as the Mannich reaction of ketones. These catalysts often feature both primary and tertiary amine groups within a 1,3-relationship, which can act cooperatively to achieve high enantioselectivities. nih.gov The design of such catalysts can involve creating a molecular architecture where intramolecular hydrogen bonding between the amine groups tunes their catalytic function. nih.gov It is anticipated that this compound and its derivatives could be integrated into such catalytic systems, where the chiral phenylethyl moiety could impart a high degree of stereocontrol. Future research will likely focus on the development of metal complexes and organocatalysts incorporating the this compound scaffold for a range of asymmetric transformations.

Development of New Synthetic Methodologies

The synthesis of chiral 1,3-diamines is a topic of considerable interest, with various methodologies being reported. researchgate.net A notable synthetic approach that can be applied to complex derivatives of this compound involves the aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester, followed by reduction. researchgate.net

For instance, the synthesis of (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine was achieved through the addition of lithium (R)-(+)-N-benzyl-α-methylbenzylamide to an α,β-unsaturated ester, followed by reduction of the resulting amide with a reducing agent like lithium aluminum hydride (LAH). researchgate.net This methodology allows for the construction of the 1,3-diamine scaffold with control over the stereochemistry. researchgate.net The substituents on the nitrogen atoms can be further modified, for example, through debenzylation, to allow for additional functionalization. researchgate.net This synthetic strategy highlights a versatile route that could be adapted for the preparation of this compound and a variety of its derivatives.

| Step | Reaction Type | Reagents | Precursor | Product |

| 1 | aza-Michael Addition | Chiral Lithium Amide, α,β-unsaturated ester | N/A | Amide Intermediate |

| 2 | Reduction | Lithium Aluminum Hydride (LAH) | Amide Intermediate | Chiral 1,3-Diamine |

Future efforts in this area will likely focus on developing more efficient and atom-economical synthetic routes. This may include the exploration of catalytic asymmetric methods that avoid the use of stoichiometric chiral reagents.

Integration with Advanced Spectroscopic and Computational Tools

The characterization of this compound and its derivatives relies heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS) are crucial for confirming the structure and purity of these compounds. researchgate.net

In the case of (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine, detailed NMR and HR-MS data have been reported, confirming its molecular structure. researchgate.net The complexity of the NMR spectra for such molecules sometimes requires two-dimensional techniques like HSQC and HMBC to fully assign all proton and carbon signals. researchgate.net

Computational tools, such as Density Functional Theory (DFT), are becoming increasingly integrated into the study of diamine compounds. DFT calculations can be used to optimize the molecular and electronic structures of these molecules and their metal complexes. aip.org Such studies can provide insights into the coordination sites, charge distribution, and quantum chemical parameters, which are valuable for understanding their reactivity and designing new catalysts. aip.org Molecular docking simulations are another powerful computational tool, especially for exploring the interactions of these compounds with biological targets, which can guide the design of new therapeutic agents. nih.gov While specific computational studies on this compound are not yet widely reported, the application of these methods to similar chiral diamines suggests a promising future direction for research. nih.gov

Expanding the Chemical Space of this compound Derivatives for Diverse Chemical Applications

Expanding the chemical space of this compound derivatives is a key area of ongoing research, with the goal of accessing compounds with diverse properties and applications. By modifying the substituents on the nitrogen atoms and the propane (B168953) backbone, researchers can fine-tune the steric and electronic properties of the molecule.

Several derivatives have been synthesized, showcasing the versatility of the 1,3-diamine scaffold. For example, the synthesis of N(1),N(1)-DIETHYL-N(3)-(1-PHENYLETHYL)-1,3-PROPANEDIAMINE has been reported. acs.org Another example is N1,N1-Dimethyl-N3-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine, which has been investigated for its potential as a therapeutic agent for human African trypanosomiasis. nih.gov The synthesis of this and other analogues was part of a structure-activity relationship (SAR) study aimed at improving the physicochemical properties of a natural product lead. nih.gov

The table below summarizes some of the synthesized derivatives, highlighting the structural modifications.

| Derivative Name | Modification from Parent Compound | Potential Application Area |

| (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine | Dibenzyl and cyclohexyl substitution | Asymmetric Catalysis |

| N(1),N(1)-DIETHYL-N(3)-(1-PHENYLETHYL)-1,3-PROPANEDIAMINE | Diethyl substitution on N1 | Chemical Synthesis |

| N1,N1-Dimethyl-N3-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine | Dimethyl substitution on N1 and trifluoromethylphenethyl on N3 | Medicinal Chemistry |

The continued exploration of new derivatives is expected to yield novel compounds with tailored properties for applications in catalysis, materials science, and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N1-(1-Phenylethyl)-1,3-propanediamine, and how do steric effects influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between 1,3-propanediamine derivatives and phenylethyl halides under alkaline conditions. Steric hindrance from the phenylethyl group may reduce reaction yields, requiring optimization of solvent polarity (e.g., DMF) and temperature (60–80°C). Column chromatography or recrystallization is typically used for purification. Computational tools like molecular docking can predict steric clashes during synthesis .

Q. Which analytical techniques are critical for characterizing This compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming amine proton environments and backbone structure. Mass spectrometry (MS) verifies molecular weight, while X-ray crystallography resolves stereochemistry. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98% for research-grade samples). For example, GC-MS analysis was used to validate >99% purity in structurally similar amines .

Q. How should researchers safely store and handle This compound to prevent degradation?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at ambient temperatures (20–25°C) to avoid oxidation. Moisture-sensitive derivatives require desiccants (e.g., silica gel). Safety protocols include using fume hoods, nitrile gloves, and emergency eyewash stations, as outlined in SDS guidelines for related diamine compounds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or ab initio) predict the conformational stability of This compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model energy minima for staggered and eclipsed conformers. Solvent effects (e.g., polarizable continuum models) refine predictions. Comparative studies on 1,3-propanediamine derivatives show that bulky substituents like phenylethyl groups stabilize gauche conformations due to intramolecular π-π interactions .

Q. What strategies minimize byproduct formation during the synthesis of This compound?

- Methodological Answer : Kinetic control via low-temperature reactions (0–5°C) reduces over-alkylation. Catalytic additives (e.g., KI in SN2 reactions) enhance regioselectivity. Monitoring reaction progress with thin-layer chromatography (TLC) or in-situ IR spectroscopy allows timely termination. For example, salt formation (e.g., HCl adducts) can suppress secondary amine byproducts in diamine syntheses .

Q. How can researchers design pharmacological assays to evaluate This compound’s bioactivity?

- Methodological Answer : Use receptor-binding assays (e.g., radioligand displacement for GPCRs) and cell viability assays (MTT/XTT) to screen for cytotoxicity. Structural analogs of 1,3-propanediamine have shown activity in neurotransmitter modulation, suggesting dose-response studies in neuronal cell lines. Pharmacopeial standards for purity (>98%) are critical to avoid confounding results .

Q. What role does the phenylethyl substituent play in modulating the compound’s physicochemical properties?

- Methodological Answer : The hydrophobic phenylethyl group increases lipophilicity (clogP >2), enhancing blood-brain barrier permeability in preclinical models. Comparative studies with N-methyl or N-ethyl derivatives reveal that aromatic substituents improve thermal stability (TGA analysis) but may reduce aqueous solubility, necessitating formulation with cyclodextrins or liposomes .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility data for This compound: How to resolve them?

- Methodological Answer : Variations arise from measurement conditions (pH, temperature). Standardize assays using the shake-flask method at 25°C in buffered solutions (pH 7.4). Conflicting data may reflect polymorphic forms; X-ray powder diffraction (XRPD) identifies crystalline vs. amorphous states. For example, diamine salts often exhibit higher solubility than free bases .

Key Research Considerations

- Stereochemical Purity : Chiral HPLC or capillary electrophoresis is recommended to resolve enantiomers, as unintended stereoisomers can drastically alter bioactivity .

- Toxicity Screening : Ames tests and zebrafish embryo assays are advised early in development to assess genotoxicity and developmental risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.